2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide
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Overview
Description
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide is a compound that features a thiazole ring, a pyrrolidine ring, and a sulfonamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of these functional groups makes this compound a potential candidate for various scientific and industrial applications.
Scientific Research Applications
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and as a catalyst in various chemical reactions
Future Directions
The future directions for research on “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Thiazole-containing molecules can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate. The final step involves the sulfonation of the compound to introduce the sulfonamide group, typically using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. The presence of both the thiazole and pyrrolidine rings, along with the sulfonamide group, allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S2/c1-9(2)8-18(15,16)13-10-3-5-14(7-10)11-12-4-6-17-11/h4,6,9-10,13H,3,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTCOCPNBYZLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1CCN(C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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